Cas no 312923-71-0 (ethyl 2-{1,1'-biphenyl-4-amido}-4-methyl-1,3-thiazole-5-carboxylate)

Ethyl 2-{1,1'-biphenyl-4-amido}-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound featuring a biphenyl-linked thiazole core with an ester functional group. Its structure combines a rigid biphenyl moiety with a thiazole heterocycle, making it a versatile intermediate in medicinal chemistry and material science. The compound exhibits potential as a building block for pharmaceuticals, particularly in the development of kinase inhibitors or anti-inflammatory agents, due to its ability to modulate protein interactions. The methyl and ester substituents enhance its solubility and reactivity, facilitating further derivatization. Its well-defined crystalline form ensures consistent purity, making it suitable for research and industrial applications requiring precise molecular scaffolds.
ethyl 2-{1,1'-biphenyl-4-amido}-4-methyl-1,3-thiazole-5-carboxylate structure
312923-71-0 structure
Product Name:ethyl 2-{1,1'-biphenyl-4-amido}-4-methyl-1,3-thiazole-5-carboxylate
CAS No:312923-71-0
MF:C20H18N2O3S
MW:366.433523654938
CID:5922674
PubChem ID:3969676
Update Time:2025-06-08

ethyl 2-{1,1'-biphenyl-4-amido}-4-methyl-1,3-thiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-([1,1-biphenyl]-4-carboxamido)-4-methylthiazole-5-carboxylate
    • 5-Thiazolecarboxylic acid, 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4-methyl-, ethyl ester
    • ethyl 4-methyl-2-[(4-phenylbenzoyl)amino]-1,3-thiazole-5-carboxylate
    • AKOS001583422
    • 312923-71-0
    • ethyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-4-methylthiazole-5-carboxylate
    • ETHYL 2-{[1,1'-BIPHENYL]-4-AMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
    • ETHYL 2-[(4-BIPHENYLYLCARBONYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
    • F0014-0307
    • Oprea1_208958
    • ethyl 2-{1,1'-biphenyl-4-amido}-4-methyl-1,3-thiazole-5-carboxylate
    • Inchi: 1S/C20H18N2O3S/c1-3-25-19(24)17-13(2)21-20(26-17)22-18(23)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,21,22,23)
    • InChI Key: BFKBNKIRGUHXKG-UHFFFAOYSA-N
    • SMILES: S1C(C(OCC)=O)=C(C)N=C1NC(C1=CC=C(C2=CC=CC=C2)C=C1)=O

Computed Properties

  • Exact Mass: 366.10381361g/mol
  • Monoisotopic Mass: 366.10381361g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 487
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 96.5Ų

Experimental Properties

  • Density: 1.276±0.06 g/cm3(Predicted)
  • pka: 6.83±0.50(Predicted)

ethyl 2-{1,1'-biphenyl-4-amido}-4-methyl-1,3-thiazole-5-carboxylate Pricemore >>

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ethyl 2-{1,1'-biphenyl-4-amido}-4-methyl-1,3-thiazole-5-carboxylate Related Literature

Additional information on ethyl 2-{1,1'-biphenyl-4-amido}-4-methyl-1,3-thiazole-5-carboxylate

Professional Introduction to Ethyl 2-{1,1'-biphenyl-4-amido}-4-methyl-1,3-thiazole-5-carboxylate (CAS No. 312923-71-0)

Ethyl 2-{1,1'-biphenyl-4-amido}-4-methyl-1,3-thiazole-5-carboxylate, with the CAS number 312923-71-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by a complex aromatic structure, which makes it a valuable intermediate in the development of novel therapeutic agents. The presence of both amide and ester functional groups in its molecular framework provides a versatile platform for further chemical modifications, enabling researchers to explore diverse pharmacological pathways.

The structural motif of Ethyl 2-{1,1'-biphenyl-4-amido}-4-methyl-1,3-thiazole-5-carboxylate incorporates a biphenyl ring system linked to a thiazole core. The biphenyl moiety is known for its stability and electronic properties, which can influence the compound's interaction with biological targets. Specifically, the amide group attached to the biphenyl ring can serve as a pharmacophore, facilitating hydrogen bonding interactions with proteins or nucleic acids. This feature is particularly relevant in drug design, where precise molecular recognition is crucial for achieving high affinity and selectivity.

The thiazole ring, on the other hand, is a heterocyclic scaffold that has been extensively studied for its biological activity. Thiazole derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. In particular, the 1,3-thiazole scaffold is often found in natural products and pharmaceuticals due to its ability to modulate enzyme activity and cellular signaling pathways. The incorporation of a methyl group at the 4-position of the thiazole ring further enhances its structural diversity and potential biological function.

The carboxylate ester group at the 5-position of the thiazole ring in Ethyl 2-{1,1'-biphenyl-4-amido}-4-methyl-1,3-thiazole-5-carboxylate adds another layer of reactivity to the molecule. This ester functionality can be hydrolyzed under acidic or basic conditions to yield a free carboxylic acid group, which can then be used for further derivatization. Such transformations are essential in medicinal chemistry for optimizing drug-like properties such as solubility, bioavailability, and metabolic stability.

In recent years, there has been growing interest in exploring the pharmacological potential of biphenyl-thiazole hybrids. These compounds have shown promise in preclinical studies as inhibitors of various enzymes involved in cancer progression and inflammation. For instance, derivatives of this class have been investigated for their ability to inhibit kinases and phosphodiesterases that play critical roles in cell proliferation and signal transduction. The amide linkage between the biphenyl moiety and the thiazole core in Ethyl 2-{1,1'-biphenyl-4-amido}-4-methyl-1,3-thiazole-5-carboxylate is particularly well-suited for designing molecules that can interact with these targets.

The synthesis of Ethyl 2-{1,1'-biphenyl-4-amido}-4-methyl-1,3-thiazole-5-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations such as amidation and esterification. Advances in catalytic methods have also enabled more efficient synthetic strategies, reducing the need for harsh conditions and minimizing waste generation.

The compound's physicochemical properties are another critical aspect that influences its suitability for pharmaceutical applications. Factors such as solubility in common solvents, melting point, and stability under various storage conditions must be carefully evaluated. These properties are not only important for formulation development but also for ensuring consistent quality throughout the drug development process.

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing thiazole-based compounds for therapeutic use. By systematically varying different structural features while maintaining key pharmacophoric elements intact, researchers can identify analogs with enhanced potency and reduced toxicity. The biphenyl amide moiety in Ethyl 2-{1,1'-biphenyl-4-amido}-4-methyl-1,3-thiazole-5-carboxylate serves as an excellent starting point for such SAR investigations.

In conclusion, Ethyl 2-{1,1'-biphenyl-4-amido}-4-methyl-1,3-thiazole-5-carboxylate (CAS No.312923-71-0) represents a promising scaffold for developing novel pharmaceutical agents. Its unique structural features combined with versatile reactivity make it an attractive candidate for further exploration in drug discovery programs. As research continues to uncover new biological targets and synthetic methodologies,this compound is likely to play an increasingly important role in addressing unmet medical needs.

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